molecular formula C27H32O8 B567528 5'-Prenylaliarin CAS No. 1246926-09-9

5'-Prenylaliarin

Cat. No.: B567528
CAS No.: 1246926-09-9
M. Wt: 484.545
InChI Key: HZKQZIBQTUUPIQ-UHFFFAOYSA-N
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Description

5’-Prenylaliarin is a natural compound that belongs to the family of prenylated flavonoids. It is found in the herbs of Dodonaea viscosa and is known for its various biological activities. The molecular formula of 5’-Prenylaliarin is C27H32O8, and its molecular weight is 484.545 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Prenylaliarin involves the prenylation of the flavonoid core. The reaction typically requires a prenyl donor, such as prenyl bromide, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the prenylated product.

Industrial Production Methods

Industrial production of 5’-Prenylaliarin can be achieved through the extraction of the compound from natural sources, such as Dodonaea viscosa. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain high-purity 5’-Prenylaliarin .

Chemical Reactions Analysis

Types of Reactions

5’-Prenylaliarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction of 5’-Prenylaliarin can be achieved using reducing agents like sodium borohydride to yield the corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

5’-Prenylaliarin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other prenylated flavonoids and related compounds.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 5’-Prenylaliarin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging reactive oxygen species and inhibiting oxidative stress. Additionally, 5’-Prenylaliarin modulates the expression of genes involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

5’-Prenylaliarin can be compared with other prenylated flavonoids, such as:

    6-Methoxydodoviscin H: Similar in structure but differs in the position and number of methoxy groups.

    Dodoviscin A: Another prenylated flavonoid with different biological activities.

    Sakuranetin: A flavonoid with similar antioxidant properties but lacks the prenyl group.

The uniqueness of 5’-Prenylaliarin lies in its specific prenylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O8/c1-14(2)6-8-16-10-18(11-17(22(16)30)9-7-15(3)13-28)25-27(34-5)24(32)21-20(35-25)12-19(29)26(33-4)23(21)31/h6,10-12,15,28-31H,7-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKQZIBQTUUPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC=C(C)C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104172
Record name 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246926-09-9
Record name 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246926-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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